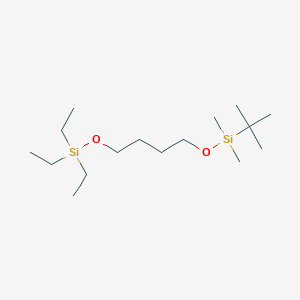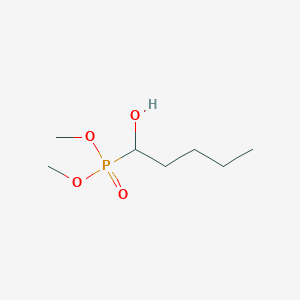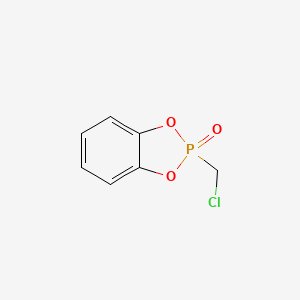
3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine is a heterocyclic organic compound with the molecular formula C10H12O. It is a derivative of benzoxepine, characterized by a seven-membered ring containing both oxygen and carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. For example, terminal olefins obtained from reactions of tertiary chlorides with triphenylmethyl-lithium can be converted into epoxides, which then undergo base-induced ring-closure to form 3-hydroxy-2,3,4,5-tetrahydro-3-methylbenzoxepins .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic agents and optimized reaction conditions, are likely employed to achieve high yields and purity.
化学反応の分析
Types of Reactions
3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-implantation properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrahydro-1-benzoxepine: A structurally similar compound with a hydrogen atom instead of a methyl group at the 3-position.
2,3-Dihydro-1,5-benzoxazepine: Another related compound with a different ring structure and potential biological activities.
3a-Methyl-3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione: Shares a similar core structure but with different functional groups and properties.
Uniqueness
3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its methyl group at the 3-position can influence its reactivity and interactions with biological targets, distinguishing it from other benzoxepine derivatives.
特性
| 111286-68-1 | |
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC名 |
3-methyl-2,3,4,5-tetrahydro-1-benzoxepine |
InChI |
InChI=1S/C11H14O/c1-9-6-7-10-4-2-3-5-11(10)12-8-9/h2-5,9H,6-8H2,1H3 |
InChIキー |
IVOCOERABNYYQI-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=CC=CC=C2OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)

![N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide](/img/structure/B14309353.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)

